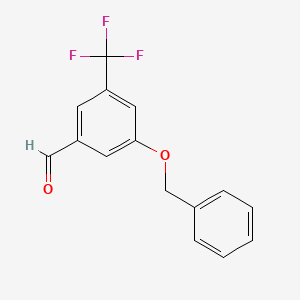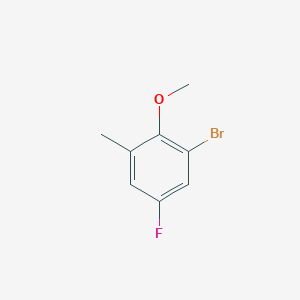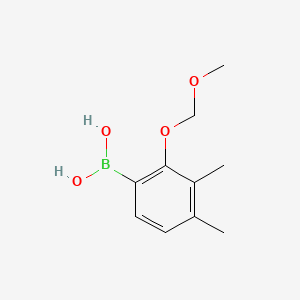
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with methoxymethoxy and dimethyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding phenylboronic acid derivative.
Methoxymethoxy Protection: The phenylboronic acid is then subjected to methoxymethoxy protection to introduce the methoxymethoxy group.
Dimethyl Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of palladium catalysts for efficient coupling reactions.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Purification: Techniques such as recrystallization or chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: Substitution reactions can occur at the methoxymethoxy or dimethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Solvents: Common solvents include toluene, ethanol, and dichloromethane.
Major Products:
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Phenols or quinones depending on the reaction conditions.
Substitution Products: Various derivatives with modified functional groups.
Scientific Research Applications
(2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various chemical reactions and applications:
Molecular Targets: The boronic acid group targets diol-containing molecules, forming stable boronate esters.
Pathways Involved: The compound participates in transmetalation reactions during Suzuki-Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst.
Comparison with Similar Compounds
2-Methoxyphenylboronic acid: Similar structure but lacks the dimethyl groups.
4-Methoxyphenylboronic acid: Similar structure but with a different substitution pattern.
3,4-Dimethylphenylboronic acid: Lacks the methoxymethoxy group.
Uniqueness: (2-(Methoxymethoxy)-3,4-dimethylphenyl)boronic acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct reactivity and properties compared to other boronic acids. This combination of functional groups enhances its utility in specific chemical reactions and applications.
Properties
Molecular Formula |
C10H15BO4 |
|---|---|
Molecular Weight |
210.04 g/mol |
IUPAC Name |
[2-(methoxymethoxy)-3,4-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-7-4-5-9(11(12)13)10(8(7)2)15-6-14-3/h4-5,12-13H,6H2,1-3H3 |
InChI Key |
WZHZVBKERKIDHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C)OCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


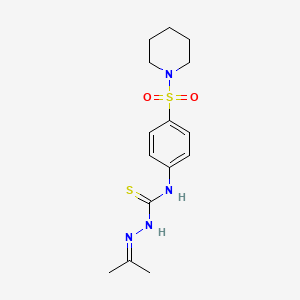
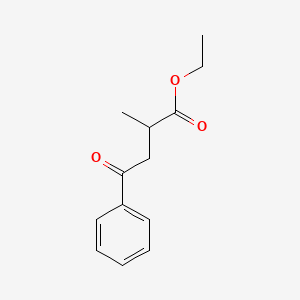
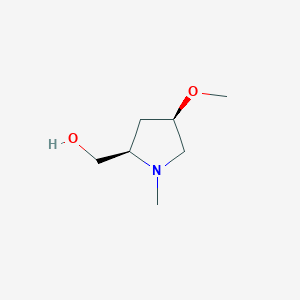
![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)
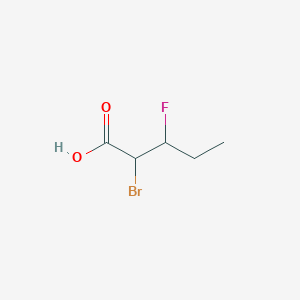

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
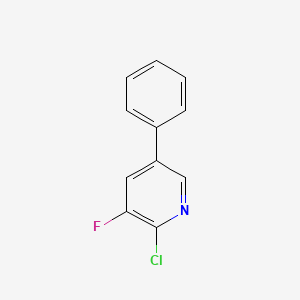
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
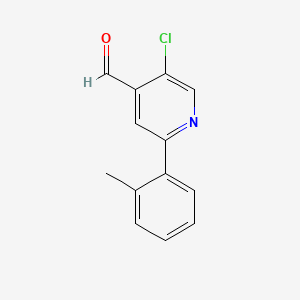
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)

